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molecular formula C13H20BrNO2 B590079 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 CAS No. 1330189-17-7

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8

Cat. No. B590079
M. Wt: 310.261
InChI Key: QQCVFKSWYYHXMA-IFBDEUHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04452799

Procedure details

Method A--A mixture of 3-(1-piperazinyl)-1,2-benzisothiazole (24.3 g., 0.11 mole) and 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7.9-dione (33.5 g., 0.11 mole), anhydrous potassium carbonate (32.4 g., 0.23 mole) and potassium iodide (3.9 g., 0.023 mole) in 1 liter of acetonitrile is stirred and heated under reflux for a period of 20 hr. The reaction mixture is filtered, concentrated in vacuo and residual material taken up in 350 ml. of chloroform which is filtered and concentrated in vacuo. The residue is triturated with ether, refrigerated and resulting solid collected. This material crystallized from acetonitrile (employing activated charcoal affords a first crop 25.1 g, m.p. 120°-124° C. and a second crop, 6.0 g, m.p. 123°-126° C. for a total yield of 31.1 g. (64% yield) of the free base form of the title compound. Crystallization from acetonitrile affords analytically pure 8-[4-[ 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione, m.p. 124°-126° C.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[S:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[CH2:17][CH2:18][CH2:19][CH2:20][N:21]1[C:30](=[O:31])[CH2:29][C:24]2([CH2:28][CH2:27][CH2:26][CH2:25]2)[CH2:23][C:22]1=[O:32].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[S:9]1[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:7]([N:1]2[CH2:6][CH2:5][N:4]([CH2:17][CH2:18][CH2:19][CH2:20][N:21]3[C:22](=[O:32])[CH2:23][C:24]4([CH2:28][CH2:27][CH2:26][CH2:25]4)[CH2:29][C:30]3=[O:31])[CH2:3][CH2:2]2)=[N:8]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
N1(CCNCC1)C1=NSC2=C1C=CC=C2
Name
Quantity
33.5 g
Type
reactant
Smiles
BrCCCCN1C(CC2(CCCC2)CC1=O)=O
Name
Quantity
32.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.9 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a period of 20 hr
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo and residual material
FILTRATION
Type
FILTRATION
Details
of chloroform which is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with ether
CUSTOM
Type
CUSTOM
Details
refrigerated and resulting solid
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
This material crystallized from acetonitrile (
CUSTOM
Type
CUSTOM
Details
affords a first crop 25.1 g, m.p. 120°-124° C.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%
Name
Type
product
Smiles
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCCCN2C(CC1(CCCC1)CC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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